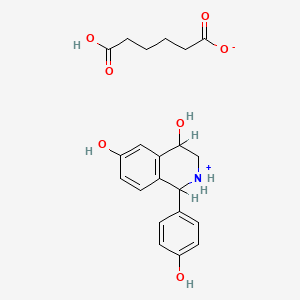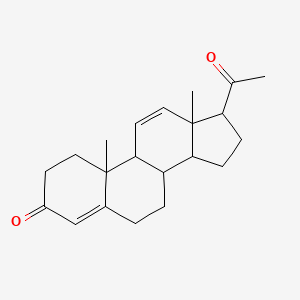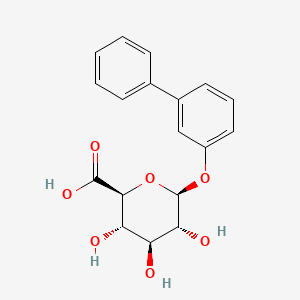
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: is a complex organic compound with the molecular formula C₁₈H₁₈O₇ It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl typically involves the glycosylation of glucuronic acid derivatives with biphenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosidic bond formation. Commonly used catalysts include Lewis acids such as boron trifluoride etherate, and the reaction is usually carried out in an anhydrous environment to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Applications De Recherche Scientifique
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glucuronidation, a process that helps in the detoxification and excretion of various substances. The biphenyl group can interact with aromatic receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can be compared with other glucuronic acid derivatives and biphenyl compounds:
Similar Compounds: beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-2-yl, beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-4-yl.
Uniqueness: The specific positioning of the biphenyl group at the 3-position provides unique chemical and biological properties, distinguishing it from other derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
69618-85-5 |
|---|---|
Formule moléculaire |
C18H18O7 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
Clé InChI |
QWAOLAZGPWUPMJ-RNGZQALNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


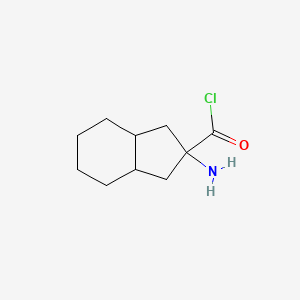

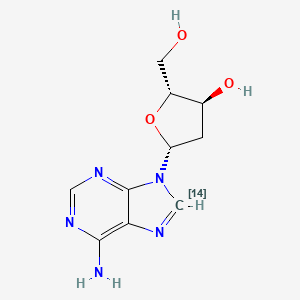
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

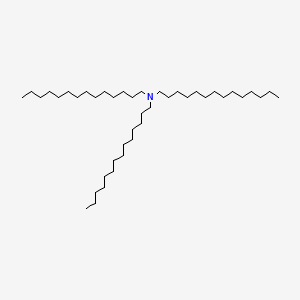



![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
